
Morphiceptin
概要
説明
モルヒセプチンは、Tyr-Pro-Phe-Pro-NH2という配列を持つテトラペプチドです。β-カソモルフィンから誘導された選択的なμ-オピオイド受容体アゴニストです。 モルヒセプチンは、δ-オピオイド受容体と比較して、μ-オピオイド受容体に対する選択性が1,000倍以上あります 。 この化合物は、脳室内投与時に強力な鎮痛効果を示すことで知られており、疼痛管理研究の重要な研究対象となっています .
準備方法
合成経路と反応条件
モルヒセプチンは、ペプチド合成の一般的な方法である固相ペプチド合成(SPPS)によって合成することができます。合成は、固体樹脂に固定された成長中のペプチド鎖に、保護されたアミノ酸を順次付加していくことを含みます。一般的に使用される保護基は、アミノ基にはFmoc(9-フルオレニルメトキシカルボニル)、側鎖にはtBu(tert-ブチル)です。 次に、ペプチドを樹脂から切断し、脱保護して最終生成物を得ます .
工業生産方法
モルヒセプチンの工業生産は、実験室規模の合成と同様の原理に従う可能性がありますが、より大規模に行われます。これには、より高い収率と純度を実現するためのSPPSプロセスの最適化、自動ペプチド合成装置の使用、高速液体クロマトグラフィー(HPLC)などの大規模精製技術の採用が含まれます。
化学反応の分析
反応の種類
モルヒセプチンは、主にペプチド結合の形成と切断反応を起こします。 チロシン残基のフェノール性ヒドロキシル基に関与する酸化還元反応にも関与する可能性があります .
一般的な試薬と条件
ペプチド結合形成: Fmoc保護アミノ酸、HBTU(O-(ベンゾトリアゾール-1-イル)-N、N、N'、N'-テトラメチルウロニウムヘキサフルオロリン酸)などのカップリング試薬、DIPEA(N、N-ジイソプロピルエチルアミン)などの塩基。
酸化: 過酸化水素やヨウ素などの試薬は、フェノール性ヒドロキシル基を酸化することができます。
主な生成物
これらの反応の主な生成物は、通常、使用される特定の反応条件に応じて、目的のペプチド配列またはその酸化型/還元型です。
科学研究への応用
モルヒセプチンは、科学研究においていくつかの用途があります。
化学: ペプチド合成研究におけるモデル化合物として、およびペプチド-受容体相互作用を調査するために使用されます。
生物学: 痛み経路の調節における役割と、オピオイド受容体との相互作用について研究されています。
医学: 伝統的なオピオイドに関連する副作用を伴うことなく、強力な鎮痛を必要とする状態において、鎮痛薬としての可能性が調査されています.
科学的研究の応用
Pharmacological Properties
Morphiceptin (Tyr-Pro-Phe-Pro-NH₂) is recognized for its high selectivity for the μ-opioid receptor, which is crucial for mediating analgesic effects without the extensive side effects associated with non-selective opioids.
Structure-Activity Relationships
Research has demonstrated that modifications to the this compound structure can enhance its binding affinity and selectivity. For instance, analogs with substitutions at specific amino acid positions have shown improved μ-receptor binding potency and reduced δ-receptor activity. Notably, one such analog was reported to be approximately 15 times more active than this compound itself in binding assays .
Pain Management
This compound has been evaluated for its efficacy in managing pain conditions. Its ability to selectively activate μ-opioid receptors makes it a candidate for treating acute and chronic pain while minimizing the risk of addiction associated with traditional opioids. Studies involving this compound analogs have indicated promising results in inhibiting electrically evoked smooth muscle contractions, suggesting effective analgesic properties .
Cancer Treatment
Recent investigations have suggested that this compound analogs may play a role in cancer therapy by modulating tumor growth and cell proliferation. The selective action of these peptides on μ-opioid receptors could potentially be harnessed to develop novel cancer treatments that exploit the relationship between opioid signaling and tumor biology .
Use in Dyspnea Management
A notable case study involved the administration of nebulized morphine (which shares similar properties with this compound) to patients with end-stage chronic lung disease and heart failure. The results indicated significant relief from dyspnea, highlighting the utility of opioid peptides in managing respiratory distress .
Comparative Data Table
作用機序
モルヒセプチンは、脳と脊髄のμ-オピオイド受容体に選択的に結合することで作用を発揮します。この結合は、痛み伝達に関与する神経伝達物質の放出を阻害し、鎮痛効果をもたらします。 モルヒセプチンの鎮痛効果はナルキソンによって逆転され、その作用がμ-オピオイド受容体を介して特異的に媒介されていることを示しています .
類似化合物の比較
類似化合物
β-カソモルフィン: モルヒセプチンが誘導された親化合物。オピオイド受容体にも作用しますが、選択性が低いです。
カソケファミド: 同様の鎮痛作用を持つ別のオピオイドペプチド。
デプロセプチン: モルヒセプチンの異性体で、受容体結合特性が異なります.
独自性
モルヒセプチンは、δ-オピオイド受容体よりもμ-オピオイド受容体に対する高い選択性を示すため、オピオイドペプチドの中でユニークです。 この選択性は、モルヒセプチンの強力な鎮痛効果と、選択性の低いオピオイド化合物と比較して副作用が少ないことに重要です .
類似化合物との比較
Similar Compounds
β-Casomorphin: The parent compound from which morphiceptin is derived. It also acts on opioid receptors but with less selectivity.
Casokefamide: Another opioid peptide with similar analgesic properties.
Deproceptin: A stereoisomer of this compound with different receptor binding properties.
Uniqueness
This compound’s high selectivity for μ-opioid receptors over δ-opioid receptors makes it unique among opioid peptides. This selectivity is crucial for its potent analgesic effects and reduced side effects compared to less selective opioid compounds .
生物活性
Morphiceptin, a tetrapeptide with the sequence Tyr-Pro-Phe-Pro-NH₂, is derived from the enzymatic digestion of bovine beta-casein. It has garnered significant attention due to its selective agonistic activity at the mu-opioid receptor (MOR), making it a valuable subject for research in pain management and opioid pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its receptor interactions, analogs, and potential therapeutic applications.
Opioid Receptor Binding Affinity
This compound exhibits a high selectivity for the mu-opioid receptor compared to other opioid receptors. The binding affinity and selectivity of this compound and its analogs have been extensively studied. The following table summarizes key findings regarding the receptor affinities of this compound and its analogs:
Compound | Receptor Affinity (nM) | Selectivity Ratio (μ/δ) | Bioactivity (IC₅₀, nM) |
---|---|---|---|
This compound | >10,000 | 285 | - |
[Dmt(1), D-Ala(2), D-1-Nal(3)]this compound | 4900 ± 540 | - | 1300 ± 300 |
[Dmt(1), D-NMeAla(2), D-1-Nal(3)]this compound | 8600 ± 940 | - | 1100 ± 260 |
H–Tyr–Pro–Phe–Val-NH₂ | - | - | 510 ± 35 |
Data indicates that this compound has a selectivity ratio of approximately 285 for mu over delta receptors, highlighting its potential for targeted analgesic effects without the broader side effects associated with other opioids .
This compound binds to the mu-opioid receptor through several key interactions. The binding involves:
- A persistent salt bridge between the α-amino group of the tyrosine residue and Asp147.
- Hydrogen bonding between the tyrosine hydroxyl group and Ser329.
- π-stacking interactions between phenylalanine and residues Trp318 and Lys303.
These interactions contribute to this compound's rigidity and specificity, enhancing its potency as an analgesic agent .
Analog Development
Due to this compound's rapid metabolic degradation, researchers have synthesized various analogs to improve stability and efficacy. Notably, modifications at positions one to three have led to compounds that retain or enhance mu-selective activity while reducing central nervous system effects.
Case Study: Peptidomimetics
A recent study introduced peptidomimetics that replace the central proline in this compound with different amino acid structures. One such compound demonstrated approximately six times greater activity at the mu-receptor and twenty times more at the delta-receptor compared to this compound itself . This suggests that structural modifications can significantly influence receptor interaction profiles.
Pain Management
Given its selective action on mu-opioid receptors, this compound and its analogs show promise in treating pain conditions while minimizing side effects such as addiction and respiratory depression commonly associated with traditional opioids . Research indicates potential applications in managing gastrointestinal motility disorders, such as diarrhea-predominant irritable bowel syndrome, due to its peripheral action .
Future Directions
The ongoing development of this compound analogs aims to create safer analgesics with improved pharmacokinetic profiles. Studies are focusing on:
- Enhancing metabolic stability.
- Increasing selectivity for specific opioid receptors.
- Reducing central nervous system penetration.
These advancements could pave the way for new therapeutic options in pain management and other conditions influenced by opioid receptors.
特性
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N5O5/c29-21(16-19-10-12-20(34)13-11-19)27(37)33-15-5-9-24(33)26(36)31-22(17-18-6-2-1-3-7-18)28(38)32-14-4-8-23(32)25(30)35/h1-3,6-7,10-13,21-24,34H,4-5,8-9,14-17,29H2,(H2,30,35)(H,31,36)/t21-,22-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQXZIUREIDSHZ-ZJZGAYNASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10995574 | |
Record name | N-(1-{2-[Hydroxy(imino)methyl]pyrrolidin-1-yl}-1-oxo-3-phenylpropan-2-yl)-1-tyrosylpyrrolidine-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10995574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Morphiceptin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005777 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
74135-04-9 | |
Record name | Morphiceptin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074135049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1-{2-[Hydroxy(imino)methyl]pyrrolidin-1-yl}-1-oxo-3-phenylpropan-2-yl)-1-tyrosylpyrrolidine-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10995574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MORPHICEPTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97TZA8ANPC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Morphiceptin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005777 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。